N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups, including cyano, difluoromethyl, pyrazolyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions can vary, including temperature, solvent, and pH adjustments to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ALLYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE
- N-ALLYL-2-CYANO-3-(3-PHENOXYPHENYL)ACRYLAMIDE
Uniqueness
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethyl and pyrazolyl groups, in particular, enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[3-cyano-6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-4-5-21-15(25)9-26-17-12(7-20)11(6-14(22-17)16(18)19)13-8-24(3)23-10(13)2/h4,6,8,16H,1,5,9H2,2-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQGPMOPIQKGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)SCC(=O)NCC=C)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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